molecular formula C11H11FN2OS B12903854 3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 883724-35-4

3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

Cat. No.: B12903854
CAS No.: 883724-35-4
M. Wt: 238.28 g/mol
InChI Key: LOLCRAXWLUGTPK-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a tetrahydropyrimidine ring with a thioxo group and a fluorobenzyl substituent

Properties

CAS No.

883724-35-4

Molecular Formula

C11H11FN2OS

Molecular Weight

238.28 g/mol

IUPAC Name

3-[(3-fluorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C11H11FN2OS/c12-9-3-1-2-8(6-9)7-14-10(15)4-5-13-11(14)16/h1-3,6H,4-5,7H2,(H,13,16)

InChI Key

LOLCRAXWLUGTPK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)N(C1=O)CC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of 3-fluorobenzylamine with thiourea and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the thioxo group can participate in redox reactions or act as a nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure with a fluorine atom at the para position.

    3-(3-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a chlorine atom instead of fluorine.

    3-(3-Methylbenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a methyl group instead of fluorine.

Uniqueness

3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Biological Activity

Overview of 3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines. Its structure features a tetrahydropyrimidine core substituted with a fluorophenyl group and a thioketone functional group. The presence of these functional groups may confer significant biological activity, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Compounds containing sulfur and nitrogen in their structures often exhibit antimicrobial properties. For instance, various thieno[2,3-d]pyrimidine derivatives have shown efficacy against a range of bacterial strains. The introduction of a fluorine atom can enhance lipophilicity and bioactivity, potentially increasing membrane permeability and interaction with bacterial targets.

Anticancer Properties

Research has indicated that pyrimidine derivatives can act as potent anticancer agents. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression. Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer proliferation, suggesting that 3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one may also possess anticancer properties.

Enzyme Inhibition

Pyrimidine derivatives are known to inhibit various enzymes, including those involved in nucleotide metabolism and signal transduction pathways. The biological activity may be attributed to the compound's ability to mimic natural substrates or cofactors, thereby blocking enzyme activity. This feature is particularly relevant in drug design for diseases such as cancer and viral infections.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on similar thieno[2,3-d]pyrimidine derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics.
  • Anticancer Research : A series of experiments on pyrimidine derivatives revealed that compounds with similar structural motifs exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity.
  • Enzyme Inhibition Analysis : Research focusing on enzyme inhibition has shown that certain pyrimidine compounds can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget/PathwayIC50 (µM)Reference
Thieno[2,3-d]pyrimidine derivative AAntimicrobialS. aureus12
Thieno[2,3-d]pyrimidine derivative BAnticancerMCF-7 Breast Cancer Cell Line15
Pyrimidine derivative CEnzyme InhibitionDihydrofolate Reductase (DHFR)5

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